molecular formula C18H20N6O3S2 B2918589 Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868966-37-4

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2918589
CAS No.: 868966-37-4
M. Wt: 432.52
InChI Key: TYRAQJRXBUNXDL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound. With its roots in synthetic organic chemistry, this compound exhibits multiple functional groups, including an ethyl ester, triazolopyridazine, thiophene, and piperazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Initial synthesis involves the coupling of thiophen-2-yl triazolopyridazine and ethyl piperazine.

  • Reaction Conditions: : This reaction usually requires a dehydrating agent like EDCI or DCC and a base such as DIPEA or TEA. Solvents like DMF or DMSO help in ensuring the solubility of reactants.

  • Steps: : The synthesis of the compound requires multi-step reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

On an industrial scale, this compound is synthesized using batch reactors. Efficient mixing and precise temperature control are critical to achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Involves the transformation of the thiophene ring under mild oxidizing agents.

  • Reduction: : The piperazine carboxylate group can be selectively reduced to the corresponding alcohol under catalytic hydrogenation.

  • Substitution: : Various positions on the triazolopyridazine and thiophene rings are susceptible to electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂

  • Reducing Agents: : NaBH₄, H₂/Pd

  • Substitution Conditions: : Using halogenating agents like NBS in the presence of light or heat.

Major Products Formed

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Halogenated or alkylated triazolopyridazine and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in complex catalysis for organic transformations.

  • Material Science: : Incorporated into polymer backbones to enhance electronic properties.

Biology

  • Pharmacology: : Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interfere with specific biological pathways.

  • Biochemical Research: : Used as a probe to study protein-ligand interactions.

Medicine

  • Drug Development: : Explored for its potential to act as a drug candidate targeting specific receptors.

  • Diagnostic Tools: : Utilized in designing assays for detecting biological molecules.

Industry

  • Agrochemicals: : Studied for its use in developing novel pesticides.

  • Textile Industry: : Used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Unique Aspects

Compared to similar compounds, Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits a distinct combination of triazolopyridazine and thiophene, providing unique electronic and steric properties.

List of Similar Compounds

  • Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

  • Ethyl 4-(2-((3-(benzothiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

  • Ethyl 4-(2-((3-(thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

This should give you a good foundation of understanding this compound and its applications. Anything more specific you'd like to dive into?

Properties

IUPAC Name

ethyl 4-[2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(25)12-29-15-6-5-14-19-20-17(24(14)21-15)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRAQJRXBUNXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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